molecular formula CHClF2O2S B074772 Difluoromethanesulfonyl chloride CAS No. 1512-30-7

Difluoromethanesulfonyl chloride

Cat. No.: B074772
CAS No.: 1512-30-7
M. Wt: 150.53 g/mol
InChI Key: JYQLKKNUGGVARY-UHFFFAOYSA-N
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Description

Difluoromethanesulfonyl chloride (DFMSC, CAS 1512-30-7) is a fluorinated sulfonyl chloride with the molecular formula CHF₂SO₂Cl and a molecular weight of 150.53 g/mol . It is a colorless liquid with a boiling point of 84–85°C and a density of 1.696 g/cm³ . DFMSC is commercially available and widely used as a precursor for generating CF₂H radicals in photoredox catalysis and radical-mediated reactions, enabling difluoromethylation of heterocycles, alkenes, and aromatic systems . Its reactivity stems from the labile chlorine atom, which facilitates radical initiation under blue light or with transition-metal catalysts like iridium or copper .

DFMSC is classified as a flammable liquid (Category 2) and corrosive substance (Category 1B for skin, Category 1 for eyes) under GHS guidelines. It reacts violently with water and requires careful handling in inert environments .

Preparation Methods

Difluoromethanesulfonyl chloride can be synthesized through several methods, depending on the starting materials and conditions. One common route involves the reaction of difluoromethanesulfonic acid with thionyl chloride or phosphorus pentachloride : [ \text{CF}_2\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CF}_2\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ] [ \text{CF}_2\text{SO}_3\text{H} + \text{PCl}_5 \rightarrow \text{CF}_2\text{SO}_2\text{Cl} + \text{POCl}_3 + \text{HCl} ]

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients

Difluoromethanesulfonyl chloride serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. It is particularly valuable for introducing difluoromethyl groups into organic molecules, enhancing their biological activity and metabolic stability. Notable examples include:

  • Antiviral Drugs : this compound is utilized in synthesizing antiviral agents such as Tamiflu (oseltamivir), which is effective against influenza .
  • Anti-inflammatory and Anticancer Drugs : The compound has been employed in the development of various anti-inflammatory and anticancer drugs, improving their efficacy through structural modifications .

Case Study: Difluoromethylation in Drug Design

Research has demonstrated that the difluoromethyl group can act as a lipophilic hydrogen bond donor, making it an attractive alternative to traditional hydrogen bond donors in drug design. For instance, it has been used effectively as a thiol mimic in HCV NS3 protease inhibitors, enhancing membrane permeability and biological activity .

Agrochemical Applications

Development of Herbicides, Insecticides, and Fungicides

This compound is instrumental in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides. Its ability to introduce difluoromethyl groups into organic molecules significantly enhances their pesticidal properties.

  • Herbicides : An example is the synthesis of Diflufenican, a herbicide used for controlling weeds in crops. The difluoromethyl group improves its herbicidal activity .
  • Insecticides and Fungicides : Similar applications are seen with insecticides and fungicides where enhanced activity leads to better pest control outcomes.

Electronics Applications

Use in Photoresist Materials

In the electronics industry, this compound is used as a building block for photoresist materials. Its incorporation into organic molecules improves solubility in organic solvents and chemical stability under UV radiation.

  • Microelectronic Devices : For instance, it plays a role in synthesizing AZ® 5206E photoresist material, which is critical for microelectronic device fabrication .

Safety Considerations

This compound is a highly reactive compound that poses several safety risks. It can cause severe burns and irritation upon contact with skin or eyes and should be handled with appropriate personal protective equipment (PPE) such as gloves and goggles .

Summary Table of Applications

Application AreaSpecific UsesExamples
PharmaceuticalsSynthesis of active ingredientsTamiflu (oseltamivir), anti-inflammatory drugs
AgrochemicalsDevelopment of pesticidesDiflufenican (herbicide)
ElectronicsPhotoresist materialsAZ® 5206E

Comparison with Similar Compounds

Difluoromethanesulfonyl chloride belongs to a broader class of fluorinated sulfonyl chlorides. Below is a detailed comparison with structurally related compounds:

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Structural Features
This compound 1512-30-7 CHF₂SO₂Cl 150.53 84–85 1.696 –SO₂Cl attached to CHF₂ group
Trifluoromethanesulfonyl chloride 421-83-0 CF₃SO₂Cl 184.52 30–32 (sublimes) 1.631 –SO₂Cl attached to CF₃ group
(3,5-Difluorophenyl)methanesulfonyl chloride 163295-74-7 C₇H₅ClF₂O₂S 226.63 Not reported Not reported –SO₂Cl attached to 3,5-difluorobenzyl
(4-Fluorophenyl)methanesulfonyl chloride 103360-04-9 C₇H₆ClFO₂S 208.63 Not reported Not reported –SO₂Cl attached to 4-fluorobenzyl
[4-(Difluoromethyl)phenyl]methanesulfonyl chloride 1211518-37-4 C₈H₇ClF₂O₂S 240.65 Not reported Not reported –SO₂Cl attached to 4-difluoromethylbenzyl

Key Observations :

  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) has a higher molecular weight and lower boiling point due to the stronger electron-withdrawing effect of CF₃ compared to CHF₂ .
  • Phenyl-substituted derivatives (e.g., 3,5-difluorobenzyl variants) exhibit higher molecular weights and are typically solids or high-boiling liquids, suited for specialized organic synthesis .

This compound

  • Radical Generation : Acts as a CF₂H radical source under photoredox conditions (e.g., Ir or Cu catalysts) for cyclization and difluoromethylation reactions .
  • Synthetic Utility : Used to prepare Zn(SO₂CF₂H)₂ (DFMS), a stable difluoromethylsulfinate reagent .
  • Hazard Profile : Highly reactive with water and corrosive; requires strict safety protocols .

Trifluoromethanesulfonyl Chloride

  • Radical Generation : Produces CF₃ radicals, which are more electrophilic than CF₂H due to higher fluorine content. Used in trifluoromethylation reactions .
  • Applications : Key reagent in agrochemical and pharmaceutical synthesis.

Phenyl-Substituted Derivatives

  • (3,5-Difluorophenyl)methanesulfonyl chloride : Employed in synthesizing sulfonamide-based drugs and ligands due to its aromatic stability .
  • [4-(Difluoromethyl)phenyl]methanesulfonyl chloride : Used in late-stage functionalization of bioactive molecules .

Biological Activity

Difluoromethanesulfonyl chloride (DFMSC) is a highly reactive compound that has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its ability to introduce difluoromethyl groups into organic molecules. This article delves into the biological activity of DFMSC, highlighting its applications, mechanisms of action, and relevant case studies.

DFMSC is synthesized by reacting difluoromethanesulfonic acid with thionyl chloride, resulting in a colorless liquid with a pungent odor. It is known for being a strong oxidizing agent, necessitating careful handling to avoid severe burns and respiratory irritation . The introduction of difluoromethyl groups via DFMSC can enhance the biological activity and metabolic stability of various compounds.

Applications in Pharmaceuticals

DFMSC plays a crucial role as an intermediate in the synthesis of numerous pharmaceuticals. It is particularly important in the development of antiviral, anti-inflammatory, and anticancer drugs. For instance:

  • Antiviral Drugs : DFMSC is used in the synthesis of Tamiflu (oseltamivir), an antiviral medication effective against influenza. The difluoromethyl group enhances the drug's efficacy by improving its interaction with viral targets .
  • Anticancer Agents : Research indicates that compounds incorporating difluoromethyl groups exhibit increased cytotoxicity against cancer cell lines. For example, derivatives synthesized from DFMSC showed IC50 values ranging from 13.48 µM to 42.92 µM across various cancer types, indicating significant potential for therapeutic applications .

The biological activity of DFMSC can be attributed to several mechanisms:

  • Lipophilicity : The presence of difluoromethyl groups increases the lipophilicity of compounds, facilitating better membrane penetration and bioavailability .
  • Metabolic Stability : Compounds modified with difluoromethyl groups often demonstrate enhanced metabolic stability, reducing the rate of degradation by enzymatic processes .
  • Cytotoxic Effects : Studies have shown that certain DFMSC derivatives exert cytotoxic effects on cancer cells by disrupting cellular functions and inducing apoptosis. For instance, compounds with electron-withdrawing substituents displayed higher cytotoxicity compared to those with electron-donating groups .

Case Studies

  • Synthesis of Radiolabeled Compounds : A study developed a stable precursor using a 1-(N,N-dialkylcarbamoyl)-1,1-difluoromethanesulfonyl ester for labeling with radioactive isotopes like 211At^{211}At. This method demonstrated a radiochemical yield of 32%, showcasing DFMSC's utility in radiotheranostics for cancer treatment .
  • Cytotoxicity Evaluation : In a comparative analysis involving six cancer cell lines, derivatives synthesized from DFMSC exhibited varying levels of cytotoxicity. The best-performing compound showed an IC50 value of 13.48 µM against human leukemia cells (K562), indicating its potential as an anticancer agent .
  • Agrochemical Applications : DFMSC is also employed in synthesizing agrochemicals such as herbicides and insecticides. For example, it is used in creating Diflufenican , an effective herbicide that benefits from enhanced biological activity due to the difluoromethyl group introduction .

Data Table: Biological Activity Overview

Compound TypeApplicationIC50 Value (µM)Notes
Antiviral (Tamiflu)Influenza treatmentN/AEnhances efficacy through improved binding
Anticancer DerivativesVarious cancer cell lines13.48 - 42.92Significant cytotoxic effects observed
Agrochemical (Diflufenican)Weed controlN/AEnhanced herbicidal activity

Q & A

Basic Research Questions

Q. How can DFMSC be synthesized in a laboratory setting, and what purification methods are recommended?

DFMSC is synthesized via a multi-step process involving chlorodifluoromethane, benzyl mercaptan, and chlorine gas. The reaction proceeds through cyclization and dehydrochlorination steps to yield the final product . Due to its low boiling point (84.7°C at 760 mmHg), purification via fractional distillation under inert gas (e.g., nitrogen or argon) is critical to prevent decomposition. Vacuum distillation may be employed to reduce thermal stress. Purity should be verified using gas chromatography (GC) or NMR spectroscopy .

Q. What safety protocols are essential when handling DFMSC?

DFMSC is classified as a Category 2 flammable liquid and Category 1B skin/eye corrosive. Key precautions include:

  • Use of flame-resistant lab equipment and explosion-proof fume hoods.
  • Personal protective equipment (PPE): nitrile gloves, face shield, and chemical-resistant apron.
  • Storage at 2–8°C under inert gas to avoid moisture exposure (it reacts violently with water).
  • Immediate neutralization of spills with dry sand or inert absorbents, followed by disposal via licensed hazardous waste services .

Q. What characterization techniques are suitable for confirming DFMSC’s structure and purity?

  • NMR Spectroscopy : ¹⁹F and ¹H NMR to confirm fluorinated and proton environments.
  • Elemental Analysis : Verify molecular formula (CHClF₂O₂S).
  • Gas Chromatography (GC) : Assess purity (>97% recommended for synthetic applications).
  • Infrared (IR) Spectroscopy : Identify characteristic S=O (1360–1180 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches .

Advanced Research Questions

Q. How can DFMSC be optimized as a precursor for difluoromethyl radicals in heteroarene functionalization?

DFMSC serves as a starting material for synthesizing metal sulfinate complexes (e.g., Zn(SO₂CF₂H)₂), which generate CF₂H radicals under oxidative conditions. Key optimization parameters include:

  • Metal Counterion Screening : Zinc outperforms alkali metals in radical stability and yield .
  • Reaction Atmosphere : Radical reactions require inert conditions (argon/glovebox) to prevent quenching by oxygen.
  • Radical Initiators : Use of peroxides (e.g., TBHP) or photolytic activation (UV light) to initiate radical chains.
  • Substrate Scope : Electron-deficient heteroarenes (e.g., caffeine) show higher reactivity .

Q. What role do DFMSC-derived salts (e.g., LiDFTFSI) play in stabilizing lithium metal anodes for solid-state batteries?

LiDFTFSI, synthesized from DFMSC derivatives, enhances solid polymer electrolytes (e.g., PEO-based systems) by forming a LiF-rich solid-electrolyte interphase (SEI). Methodological steps include:

  • Electrolyte Formulation : 10–20 wt% LiDFTFSI in PEO improves ionic conductivity.
  • SEI Characterization : XPS and TEM confirm LiF deposition, which suppresses dendritic growth.
  • Cycling Performance : Electrochemical impedance spectroscopy (EIS) monitors SEI stability over >100 cycles .

Q. How can thermal decomposition of DFMSC derivatives be leveraged to generate difluorocarbene intermediates?

DFMSC derivatives (e.g., difluoromethanesulfonyl fluoride) undergo thermal cleavage to release difluorocarbene (CF₂). Experimental design considerations:

  • Temperature Control : Decomposition at 120–150°C in aprotic solvents (e.g., DMF).
  • Trapping Agents : Use of alkenes or alkynes to capture CF₂, yielding gem-difluorocyclopropanes.
  • Mechanistic Probes : EPR spectroscopy detects radical intermediates, while GC-MS identifies reaction products .

Q. How can conflicting data on DFMSC’s reactivity in nucleophilic substitution versus radical pathways be resolved?

Contradictory reports may arise from solvent polarity, temperature, or initiator presence. To resolve discrepancies:

  • Kinetic Studies : Compare reaction rates under radical (peroxide-initiated) vs. polar (DMSO, K₂CO₃) conditions.
  • Isotopic Labeling : ¹⁸O-tracing in sulfonate esters distinguishes substitution mechanisms.
  • Computational Modeling : DFT calculations (e.g., Gibbs free energy barriers) predict dominant pathways .

Properties

IUPAC Name

difluoromethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHClF2O2S/c2-7(5,6)1(3)4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQLKKNUGGVARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164732
Record name Difluoromethanesulphonyl chloride
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Molecular Weight

150.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1512-30-7
Record name 1,1-Difluoromethanesulfonyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difluoromethanesulphonyl chloride
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Record name Difluoromethanesulphonyl chloride
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Record name Difluoromethanesulphonyl chloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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